![molecular formula C17H25N5S B2736672 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 688354-43-0](/img/structure/B2736672.png)
4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound that belongs to the class of quinazolines. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a quinazoline core with a thione group at the 2-position and a 4-ethylpiperazin-1-yl propylamino substituent at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.
Introduction of the Thione Group: The thione group at the 2-position can be introduced by reacting the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide (P2S5).
Attachment of the 4-ethylpiperazin-1-yl Propylamino Group: This step involves the nucleophilic substitution reaction where the quinazoline thione derivative is reacted with 3-(4-ethylpiperazin-1-yl)propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the thione group, potentially converting the thione to a thiol.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced quinazoline derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
科学的研究の応用
Chemistry
In chemistry, 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is studied for its potential pharmacological activities. Quinazoline derivatives are known for their anti-cancer, anti-inflammatory, and antimicrobial properties. Research is ongoing to explore these activities in various biological assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the piperazine ring is particularly interesting for its role in enhancing the bioavailability and pharmacokinetic properties of drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of quinazolines.
作用機序
The mechanism of action of 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with various molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 4-[3-(4-methylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione
- 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-one
- 4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-selenone
Uniqueness
Compared to similar compounds, 4-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The ethyl group on the piperazine ring also influences its pharmacokinetic properties, potentially enhancing its therapeutic efficacy.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5S/c1-2-21-10-12-22(13-11-21)9-5-8-18-16-14-6-3-4-7-15(14)19-17(23)20-16/h3-4,6-7H,2,5,8-13H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUJSYYRVQTPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2736591.png)
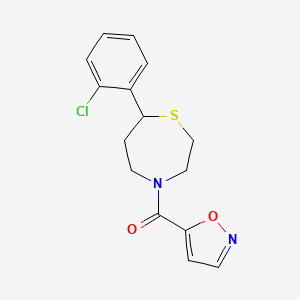
![N-{[5-(furan-2-yl)pyridin-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2736595.png)
![(2-[(2-Chlorophenyl)methoxy]-5-methylphenyl)boronic acid](/img/structure/B2736596.png)
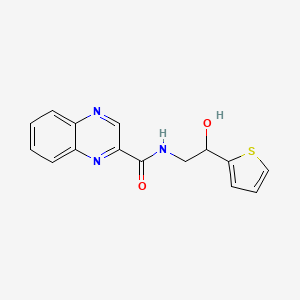
![6,8-Dioxo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-9-carbonitrile](/img/structure/B2736599.png)
![5-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2736600.png)

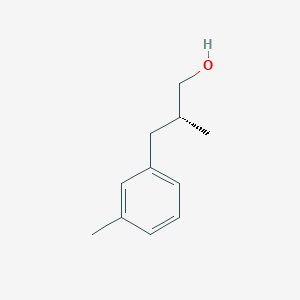
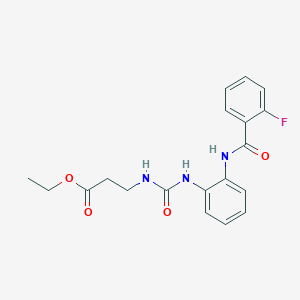
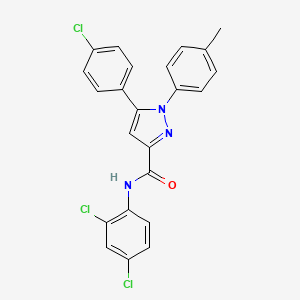
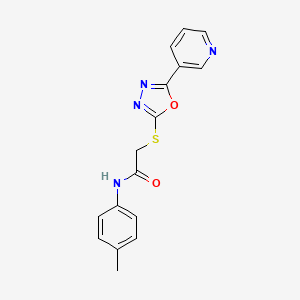
![1-METHYL-N-(4-METHYLPHENYL)-6-OXO-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B2736610.png)
![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)
